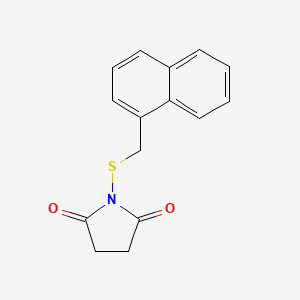

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione

Beschreibung

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione is a sulfur-containing heterocyclic compound derived from the pyrrolidine-2,5-dione (succinimide) scaffold. The compound features a naphthalene moiety linked via a methylsulfanyl group at the 1-position of the pyrrolidine-2,5-dione core. This structural motif places it within the broader class of 1-(organothio)pyrrolidine-2,5-diones, which are recognized for their utility as thiolating reagents in organic synthesis due to their stability and environmental compatibility .

Eigenschaften

CAS-Nummer |

89030-43-3 |

|---|---|

Molekularformel |

C15H13NO2S |

Molekulargewicht |

271.3 g/mol |

IUPAC-Name |

1-(naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H13NO2S/c17-14-8-9-15(18)16(14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |

InChI-Schlüssel |

OWKSLJUQNGMBDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)SCC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene-1-methanethiol with maleimide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.

Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures often exhibit biological activities such as anti-inflammatory and analgesic properties. For instance, derivatives of pyrrolidine have been studied for their roles in pain management and their ability to modulate neurotransmitter activity .

Case Study: Pain Management

A study explored the efficacy of pyrrolidine derivatives in alleviating chronic pain. The findings suggested that these compounds could effectively reduce pain sensitivity in animal models, indicating potential for development into pain relief medications .

Cosmetic Applications

The compound is also being evaluated for use in cosmetic formulations. Its unique chemical structure may contribute to skin conditioning and moisturizing effects. Recent advancements in cosmetic science highlight the importance of using effective raw materials that enhance product stability and efficacy .

Case Study: Topical Formulation Development

In a study focused on developing stable cosmetic formulations, researchers incorporated various compounds, including naphthalene derivatives. The results demonstrated improved skin hydration and sensory properties when these compounds were included in emulsion systems .

Material Science Applications

In material science, 1-(naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione may serve as a valuable intermediate for synthesizing polymers and other advanced materials. Its reactivity allows it to be utilized in creating novel polymeric structures with specific functional properties.

Case Study: Polymer Synthesis

Research into polymer synthesis has shown that incorporating this compound can enhance the mechanical properties of resulting materials. For example, polymers synthesized with this compound exhibited improved tensile strength and flexibility compared to traditional materials .

Wirkmechanismus

The mechanism of action of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

- Anticonvulsant Activity : Compound 4 () outperforms reference drugs (valproic acid, ethosuximide) with an ED₅₀ of 45 mg/kg, attributed to dual inhibition of sodium and calcium channels. In contrast, naphthalene derivatives lack direct activity data but share structural similarities with GABA-transaminase inhibitors (e.g., IC₅₀ = 100.5 µM in ) .

- Antimicrobial Activity : Mannich bases with pyridine rings () show moderate activity against E. coli and Aspergillus spp., while sulfur-containing analogs (e.g., methylsulfanyl) are unexplored in this context .

- Enzyme Inhibition : Derivatives with acetylphenyl and bromophenyloxy groups () exhibit GABA-transaminase inhibition, a mechanism distinct from the anticonvulsant sodium channel modulation seen in other analogs .

Physicochemical Properties

- Melting Points : Indole- and piperazine-containing derivatives () have higher melting points (178–204°C) due to hydrogen bonding and aromatic stacking, whereas alkylthio derivatives (e.g., propylthio in ) are oils, indicating lower crystallinity .

Biologische Aktivität

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione, with the CAS number 89030-43-3, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

The molecular formula of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione is C15H13NO2S, with a molecular weight of 271.33 g/mol. The compound has a density of 1.34 g/cm³ and a boiling point of 454.5°C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO2S |

| Molecular Weight | 271.33 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 454.5°C at 760 mmHg |

| Flash Point | 228.7°C |

Antimicrobial Properties

Research indicates that compounds similar to 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione exhibit significant antimicrobial activity. For instance, studies on related sulfanyl compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Screening

In a study conducted by Adeel-Sharif et al., various Schiff base ligands were synthesized and evaluated for their antibacterial properties. The results showed that certain derivatives exhibited potent activity against common bacterial strains, suggesting that modifications in the naphthalene and pyrrolidine structures could enhance antimicrobial efficacy .

Therapeutic Applications

The compound's unique structure suggests potential applications in drug design, particularly in developing new therapeutic agents for diseases involving oxidative stress and inflammation. The naphthalene moiety is known for its ability to interact with biological systems, which may lead to novel therapeutic pathways.

Research Findings

A study published in Tetrahedron Letters highlighted the synthesis of derivatives of pyrrolidine compounds that demonstrated promising biological activities. These findings suggest that similar modifications to the naphthalenesulfanyl structure may yield compounds with enhanced therapeutic profiles .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.